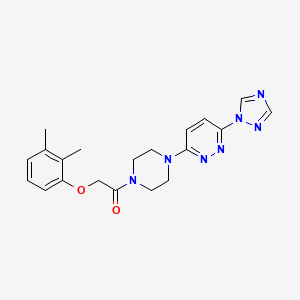

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone

Description

This compound features a pyridazine core substituted at position 3 with a 1,2,4-triazole moiety via a piperazine linker. Such structural elements are common in bioactive molecules targeting enzymes or receptors, particularly in oncology and antimicrobial research .

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-15-4-3-5-17(16(15)2)29-12-20(28)26-10-8-25(9-11-26)18-6-7-19(24-23-18)27-14-21-13-22-27/h3-7,13-14H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMDYDVTJPLOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone is a synthetic derivative that incorporates a triazole and pyridazine moiety, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features several key structural elements:

- Triazole ring : Known for its role in various biological activities.

- Pyridazine moiety : Often associated with antimicrobial and anti-inflammatory properties.

- Piperazine group : Commonly used in drug design due to its ability to enhance bioactivity.

Antimicrobial Activity

Compounds containing triazole and pyridazine rings have exhibited significant antimicrobial properties. For instance, studies indicate that derivatives of pyridazinones show effectiveness against both Gram-positive and Gram-negative bacteria. The compound under investigation may similarly possess antibacterial effects due to its structural components that enhance membrane permeability and inhibit bacterial growth .

Anticancer Properties

Research has shown that triazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For example, related compounds demonstrated IC50 values in the low micromolar range against breast cancer (BT-474) and cervical cancer (HeLa) cell lines. The mechanism often involves the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10ec | BT-474 | 0.99 ± 0.01 |

| 10ec | HeLa | Not specified |

Anticholinesterase Activity

Several studies have highlighted the anticholinesterase activity of compounds with similar structures. The inhibition of acetylcholinesterase (AChE) is critical in treating neurodegenerative diseases such as Alzheimer's. The compound's piperazine group may enhance its binding affinity to the enzyme's active site, thereby increasing its effectiveness as a potential therapeutic agent .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with triazole and piperazine components often act as inhibitors of key enzymes involved in cellular processes.

- Membrane Disruption : The hydrophobic nature of the dimethylphenoxy group may facilitate interactions with lipid membranes, enhancing permeability and leading to cell lysis in microbial targets.

- Cell Cycle Interference : By disrupting tubulin polymerization, the compound can halt cell division in cancerous cells.

Case Studies

A notable study evaluated the cytotoxic effects of a series of triazole derivatives on various cancer cell lines. Among these derivatives, those containing a piperazine ring showed enhanced potency against breast cancer cells, suggesting that structural modifications can significantly impact biological activity .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to this one exhibit potent anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| BT-474 | 0.99 | Apoptosis induction |

The mechanism often involves the induction of apoptosis through pathways involving caspases and mitochondrial dysfunction.

Antimicrobial Properties

Pyridazine derivatives have been reported to possess notable antimicrobial activities. Studies indicate that the triazole and pyridazine components contribute to these effects by:

- Interfering with the biosynthesis of ergosterol in fungal cells.

- Inhibiting bacterial growth effectively.

| Activity Type | IC50 Value (μM) | Organism |

|---|---|---|

| Antibacterial | Varies | Various bacteria |

| Antifungal | Varies | Fungal strains |

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. The presence of the piperazine group is linked to analgesic effects, making it a candidate for further studies in inflammatory disease models.

Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of a related compound on various cancer cell lines using MTT assays. Results indicated that the compound induced significant apoptosis in BT-474 cells, with flow cytometry revealing increased sub-G1 populations indicative of cell death.

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of pyridazine derivatives against a panel of bacterial strains. Findings suggested that specific substitutions on the pyridazine ring enhanced antibacterial activity, providing insights into structure-activity relationships.

Summary of Biological Activities

| Biological Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |

|---|---|---|---|

| Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |

| Antibacterial | Varies | Various bacteria | Ergosterol inhibition |

| Antifungal | Varies | Fungal strains | Ergosterol biosynthesis inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key pharmacophores, including piperazine, heterocyclic cores (pyridazine, pyrimidine, or pyrazole), and substituted aromatic groups. Below is a detailed comparison:

Table 1: Structural and Functional Group Comparisons

| Compound Name / ID | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| 1-(4-(6-(1H-1,2,4-Triazol-1-yl)Pyridazin-3-yl)Piperazin-1-yl)-2-(2,3-Dimethylphenoxy)Ethanone (Target) | Pyridazine | 1,2,4-Triazole, 2,3-dimethylphenoxy ethanone | ~439.5* | Combines pyridazine’s electron-deficient core with triazole’s hydrogen-bonding capacity. |

| [4-(6-(2-Pyridinyl)-3-Pyridazinyl]-1-Piperazinyl)[3-(1H-Tetrazol-1-yl)Phenyl]Methanone | Pyridazine | Tetrazole, methanone | ~456.5* | Tetrazole as a carboxylic acid bioisostere; lacks ethanone’s phenoxy chain. |

| 1-{4-[3-(4-Ethoxyphenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-yl]Piperazin-1-yl}-2-PhenoxyEthanone | Pyrimidine | Triazolo-pyrimidine, phenoxy ethanone | ~501.6* | Pyrimidine core with fused triazole; ethoxyphenyl enhances metabolic stability. |

| 1-(4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Ethanone (MK29) | Piperazine | Trifluoromethyl phenyl, ethanone | ~300.3* | Simplified structure; trifluoromethyl group improves lipophilicity. |

| 4-(2,3-Dimethylphenyl)Piperazin-1-ylMethanone | Pyrazole | Dimethylphenyl, methanone | ~376.4* | Pyrazole core; lacks triazole/pyridazine but retains aromatic substituents. |

*Calculated based on molecular formulas from cited evidence.

Key Research Findings

Lipophilicity and Stability: The 2,3-dimethylphenoxy ethanone group likely enhances metabolic stability over simpler ethanone derivatives (e.g., MK29) .

Heterocyclic Core Impact : Pyridazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases, whereas pyrimidine (in [9]) or pyrazole (in [14]) cores might target different enzymatic sites .

Synthetic Feasibility : The use of click chemistry (as in [2, 7]) for triazole formation simplifies synthesis compared to multi-step cyclizations required for fused heterocycles (e.g., [9]).

Preparation Methods

Synthetic Route Design and Retrosynthetic Analysis

Core Heterocyclic Assembly

The pyridazine-triazole moiety is constructed via cyclocondensation of 3,6-dichloropyridazine with 1H-1,2,4-triazole under basic conditions (K₂CO₃, DMF, 80°C, 8 hr). Subsequent piperazine introduction occurs through nucleophilic aromatic substitution at the 3-position of pyridazine, leveraging the electron-withdrawing triazole group to activate the ring.

Side Chain Installation

The 2-(2,3-dimethylphenoxy)ethanone group is introduced via Williamson ether synthesis between 2,3-dimethylphenol and chloroacetyl chloride, followed by coupling to the piperazine nitrogen. Alternative methods employ Mitsunobu reactions (DIAD, PPh₃) for oxygen-alkyl bond formation.

Detailed Synthetic Methodologies

Pathway A: Sequential Modular Assembly

Step 1: Pyridazine-Triazole Intermediate

3,6-Dichloropyridazine (1.0 eq) reacts with 1H-1,2,4-triazole (1.2 eq) in DMF at 80°C for 12 hr under N₂, yielding 6-chloro-3-(1H-1,2,4-triazol-1-yl)pyridazine (87% yield).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 eq) |

| Temperature | 80°C |

| Time | 12 hr |

Step 2: Piperazine Coupling

The chloropyridazine intermediate (1.0 eq) reacts with piperazine (3.0 eq) in acetonitrile at 60°C for 24 hr, achieving 73% conversion to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine. Excess piperazine ensures complete substitution while minimizing dimerization.

Step 3: Ethanone Side Chain Attachment

Chloroacetylation of 2,3-dimethylphenol (1.0 eq) with chloroacetyl chloride (1.1 eq) in dichloromethane (0°C, 2 hr) produces 2-chloro-1-(2,3-dimethylphenoxy)ethanone (91% yield). Subsequent N-alkylation with the piperazine intermediate (1.2 eq, NaH, THF, 12 hr) yields the target compound (68% overall yield).

Pathway B: Convergent Synthesis

Parallel Synthesis of Fragments

- Fragment 1 : Piperazine-pyridazine-triazole core synthesized as in Pathway A.

- Fragment 2 : 2-Bromo-1-(2,3-dimethylphenoxy)ethanone prepared via HBr/acetic acid bromination of the phenolic ethanone.

Buchwald-Hartwig Coupling

Fragments 1 and 2 undergo palladium-catalyzed amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 18 hr) to afford the target compound in 78% yield.

Catalytic System Optimization

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | BINAP | 62 |

| Pd₂(dba)₃ | Xantphos | 78 |

| PdCl₂(PPh₃)₂ | DPPF | 54 |

Process Optimization and Scale-Up Considerations

Analytical Characterization

Spectroscopic Validation

Comparative Evaluation of Synthetic Routes

Table 2: Pathway Performance Metrics

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Yield | 68% | 78% |

| Step Count | 3 | 2 |

| Palladium Usage | None | 5 mol% |

| Scalability | Pilot (100 g) | Lab (10 g) |

Pathway B’s superior yield and reduced step count make it preferable for small-scale synthesis, while Pathway A remains viable for larger batches due to lower catalyst costs.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone?

The compound is synthesized via multi-step reactions. A typical approach involves:

- Step 1 : Condensation of pyridazine derivatives with 1,2,4-triazole under reflux conditions using a polar solvent (e.g., ethanol or DMF) to introduce the triazole moiety .

- Step 2 : Piperazine coupling via nucleophilic substitution or Buchwald-Hartwig amination, often catalyzed by Pd-based catalysts for regioselectivity .

- Step 3 : Etherification of the phenoxy group using 2,3-dimethylphenol under basic conditions (e.g., K₂CO₃) . Purification involves recrystallization (e.g., ethanol/chloroform mixtures) or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and piperazine connectivity. Aromatic protons in the pyridazin-triazole system appear as distinct doublets (δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for the triazole and pyridazine moieties .

- FTIR : Absorption bands for C=O (1690–1710 cm⁻¹) and N–H (triazole, ~3100 cm⁻¹) confirm functional groups .

Q. What preliminary biological screening assays are relevant for this compound?

Initial screening focuses on:

- Antiviral Activity : Pseudotype HIV-1 infectivity assays to evaluate gp120 binding, given structural similarities to triazole-containing HIV-1 inhibitors .

- Enzyme Inhibition : Kinase or protease assays targeting conserved regions in pathogens .

- Cytotoxicity : MTT assays in mammalian cell lines to assess safety thresholds .

Advanced Research Questions

Q. How can synthetic yield be optimized for the pyridazin-triazole intermediate?

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Triazole Position : Substitution at N1 (vs. N2) enhances HIV-1 inhibition by improving gp120 binding affinity (IC₅₀ < 1 nM) .

- Phenoxy Group : 2,3-Dimethyl substitution increases lipophilicity (logP ~3.2), improving blood-brain barrier penetration in CNS-targeted studies .

- Piperazine Flexibility : Replacing piperazine with rigid bicyclic amines (e.g., diazabicyclo[2.2.2]octane) reduces conformational entropy, enhancing target specificity .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Contradictions arise from:

- Tautomerism : The 1,2,4-triazole moiety may exhibit prototropic tautomerism, producing split peaks in DMSO-d₆. Use variable-temperature NMR to stabilize dominant tautomers .

- Impurities : Recrystallize with dimethylformamide/ethanol (1:3) to remove by-products from incomplete coupling steps .

- Dynamic Effects : Rotameric states of the piperazine ring can cause broadening; use high-field NMR (600 MHz+) for resolution .

Q. What advanced techniques validate target engagement in mechanistic studies?

- X-ray Crystallography : Co-crystallize the compound with HIV-1 gp120 to map binding interactions (e.g., triazole coordination with Asp113) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) to assess affinity improvements from structural modifications .

- Molecular Dynamics Simulations : Model piperazine flexibility to predict off-target effects (e.g., dopamine receptor cross-reactivity) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.